rac-tert-butylN-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate
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Overview
Description
rac-tert-butylN-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate: is a complex organic compound with a unique structure that includes a pyrano-pyrrol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butylN-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate typically involves multiple steps. One common method includes the reaction of a pyrano-pyrrol derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired product.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In organic synthesis, this compound can be used as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological systems.
Medicine: In medicinal chemistry, this compound has potential applications as a precursor for drug development. Its ability to undergo various chemical reactions makes it a versatile candidate for creating new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of rac-tert-butylN-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-butyl N-[(3aS,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl]carbamate
- tert-butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate
Uniqueness: What sets rac-tert-butylN-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate apart is its specific ring structure and the presence of the tert-butyl carbamate group. This unique combination of features provides distinct reactivity and stability, making it a valuable compound for various applications.
Biological Activity
Rac-tert-butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available data on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.31 g/mol
- CAS Number : 1416263-23-4
- Purity : ≥ 97%
The compound features a complex heterocyclic structure that contributes to its biological activity. The presence of the octahydropyrano[3,4-c]pyrrole moiety is crucial for its interaction with biological targets.
Antimicrobial Properties
Research indicates that rac-tert-butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Gram-positive Activity : The compound shows effectiveness against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) at low concentrations (0.78 - 3.125 μg/mL). These findings suggest a mechanism involving disruption of bacterial membrane integrity, leading to cell lysis .
- Gram-negative Activity : Limited activity has been observed against Gram-negative bacteria, indicating a potential selectivity towards Gram-positive pathogens. This selectivity is beneficial in reducing the risk of disrupting normal flora while targeting pathogenic strains .
The proposed mechanism for the antimicrobial action of rac-tert-butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate involves:
- Membrane Depolarization : The compound induces depolarization of the bacterial cytoplasmic membrane, which dissipates the membrane potential necessary for ATP production and nutrient transport.
- Bactericidal Activity : It exhibits bactericidal effects rather than merely bacteriostatic effects, making it suitable for treating severe infections caused by resistant bacteria .
Study 1: Efficacy Against MRSA
In a controlled laboratory setting, rac-tert-butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate was tested against MRSA strains. Results demonstrated a significant reduction in bacterial counts after treatment with the compound compared to untreated controls. The minimum inhibitory concentration (MIC) was established at 1 μg/mL, showcasing its potency .
Study 2: Selectivity Profile
A comparative study evaluated the cytotoxicity of rac-tert-butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate against mammalian cell lines (lung MCR-5 and skin BJ fibroblast). The compound exhibited low cytotoxicity with an IC50 value significantly higher than its MIC against bacterial strains, indicating a favorable therapeutic index for potential clinical applications .
Properties
IUPAC Name |
tert-butyl N-[[(3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-9-13-4-5-17-7-10(13)6-14-8-13/h10,14H,4-9H2,1-3H3,(H,15,16)/t10-,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGZGDPDWWQMOT-GWCFXTLKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCOCC1CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@]12CCOC[C@@H]1CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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